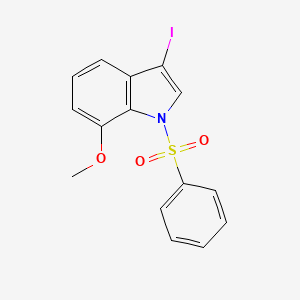

1-(Benzenesulfonyl)-3-iodo-7-methoxyindole

描述

1-(Benzenesulfonyl)-3-iodo-7-methoxyindole is an indole derivative featuring a benzenesulfonyl group at the 1-position, a methoxy group at the 7-position, and an iodine atom at the 3-position of the indole core.

Key Properties (Inferred):

属性

IUPAC Name |

1-(benzenesulfonyl)-3-iodo-7-methoxyindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO3S/c1-20-14-9-5-8-12-13(16)10-17(15(12)14)21(18,19)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEQTVPGCORKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N(C=C2I)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172460-15-8 | |

| Record name | 1-(benzenesulfonyl)-3-iodo-7-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Structural Considerations and Reactivity Profile

The target molecule features a 7-methoxyindole core substituted at the N1 position with a benzenesulfonyl group and at C3 with an iodine atom. The methoxy group at C7 activates the indole ring toward electrophilic substitution, particularly at the C3 position, while the benzenesulfonyl moiety at N1 serves as a protective group and moderates electronic effects. This dual functionality necessitates a sequential approach to avoid competitive side reactions.

Electronic Effects of Substituents

- Methoxy Activation : The electron-donating methoxy group at C7 enhances electron density at C3 and C5 via resonance, favoring electrophilic attack at these positions.

- N1-Benzenesulfonyl Group : This electron-withdrawing substituent deactivates the indole ring, directing electrophiles to the most activated positions (C3 or C5) while protecting the nitrogen from undesired reactions.

Synthetic Routes to 1-(Benzenesulfonyl)-3-iodo-7-methoxyindole

Route 1: Sequential Sulfonylation and Iodination

This two-step protocol begins with the protection of 7-methoxyindole followed by regioselective iodination.

Step 1: N1-Benzenesulfonylation of 7-Methoxyindole

Reagents and Conditions :

- 7-Methoxyindole (1 equiv)

- Benzenesulfonyl chloride (1.2 equiv)

- Triethylamine (2 equiv) in anhydrous dichloromethane (DCM) at 0°C to room temperature.

Procedure :

The reaction proceeds via nucleophilic attack of the indole’s nitrogen on the sulfonyl chloride, facilitated by triethylamine as a base. The product, 1-(benzenesulfonyl)-7-methoxyindole, is isolated in 85–92% yield after aqueous workup and recrystallization from ethanol.

Step 2: C3-Iodination

Reagents and Conditions :

- 1-(Benzenesulfonyl)-7-methoxyindole (1 equiv)

- Iodine (1.5 equiv)

- Potassium hydroxide (2 equiv) in dimethylformamide (DMF) at 60°C for 6 hours.

Mechanistic Insight :

The basic conditions generate iodide ions (I⁻), which oxidize to iodine (I₂) in situ, acting as the electrophile. The methoxy group at C7 directs iodination to C3 via resonance activation, while the benzenesulfonyl group minimizes competing reactions at N1. The product is obtained in 78–84% yield after column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

Route 2: Indole Ring Construction with Pre-installed Substituents

For cases where 7-methoxyindole is unavailable, the indole ring can be synthesized de novo with substituents strategically positioned.

Bischler Indole Synthesis Variant

Reagents and Conditions :

Procedure :

Cyclization of the hydrazone intermediate under acidic conditions yields 7-methoxyindole. Subsequent benzenesulfonylation and iodination (as in Route 1) afford the target compound.

Optimization and Challenges

Solvent and Temperature Effects

Protective Group Strategies

Analytical Characterization

This compound is characterized by:

Applications and Derivative Synthesis

The iodine atom at C3 enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the benzenesulfonyl group can be selectively removed for nitrogen-directed transformations.

化学反应分析

Types of Reactions

1-(Benzenesulfonyl)-3-iodo-7-methoxyindole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

1-(Benzenesulfonyl)-3-iodo-7-methoxyindole has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes.

Material Science: The compound is used in the synthesis of organic materials with specific electronic and optical properties.

Chemical Biology: It is employed in the design of chemical probes to study protein-ligand interactions and enzyme mechanisms.

作用机制

The mechanism of action of 1-(Benzenesulfonyl)-3-iodo-7-methoxyindole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The indole ring can also interact with aromatic residues in proteins through π-π stacking interactions, affecting protein function and signaling pathways.

相似化合物的比较

1-Benzenesulfonyl-7-methoxyindole (CAS 146073-32-7)

- Molecular Formula: C₁₅H₁₃NO₃S .

- Molecular Weight : 287.33 g/mol .

- Key Differences : Lacks the 3-iodo substituent, resulting in reduced steric hindrance and electrophilicity. Its 7-methoxy group may enhance solubility in polar solvents compared to the 3-iodo analog.

- Applications : Referenced in synthetic methodologies for indole-based pharmaceuticals, such as kinase inhibitors .

1-Benzenesulfonyl-3-methoxy-1H-indole

- Molecular Formula: C₁₅H₁₃NO₂S .

- Molecular Weight : 279.33 g/mol .

- Key Differences : The 3-methoxy group is electron-donating, contrasting with the electron-withdrawing iodine in the target compound. This difference may alter metabolic stability and binding affinity in biological systems.

Halogenated Indole Derivatives

3-Iodoindole Derivatives

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

- Molecular Formula: C₁₁H₁₀ClNO₂ .

- Key Differences : Chlorine at position 7 and a methyl group at position 3 provide distinct electronic and steric profiles. The carboxylic acid group enhances polarity, contrasting with the sulfonyl group in the target compound .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : The 3-iodo substituent in the target compound positions it as a versatile intermediate for palladium-catalyzed couplings, a strategy validated in analogs like 3-iodoindoles .

- Biological Activity : Benzenesulfonyl indole derivatives are explored as selective enzyme inhibitors (e.g., carbonic anhydrase inhibitors in ). The iodine atom may enhance target binding via halogen bonding .

生物活性

1-(Benzenesulfonyl)-3-iodo-7-methoxyindole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the benzenesulfonyl group and the iodination at the 3-position of the indole ring. The methoxy group at the 7-position enhances the compound's reactivity and biological activity.

Common Synthetic Routes:

- Bischler-Napieralski Reaction : This method allows for the formation of indole derivatives by cyclizing amino ketones in the presence of acid catalysts.

- Halogenation : Iodination can be achieved using iodine monochloride or other halogenating agents under controlled conditions to ensure selective substitution.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that halogenated indoles possess activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida species.

Table 1: Antimicrobial Activity of Related Indole Compounds

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | MRSA |

| 5-Chloro-3-(1H-indol-5-yl) | 16 | MRSA |

| 6-Methoxy-phenethyl-indole-imidazole | ≤0.25 | C. neoformans |

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects. The presence of methoxy groups can enhance these properties by modulating signaling pathways involved in inflammation.

Anticancer Potential

Some studies suggest that compounds similar to this compound can inhibit cancer cell proliferation. For example, halogenated indoles have shown promise in targeting specific cancer cell lines without significant cytotoxicity to normal cells.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. These may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : It could act as a ligand for various receptors, influencing cellular signaling pathways.

Case Studies

Several studies have highlighted the potential applications of indole derivatives:

- Study on Antimicrobial Activity : A recent investigation into a series of substituted indoles found that certain modifications significantly increased their efficacy against MRSA without inducing hemolytic activity .

- Anti-inflammatory Effects : Research demonstrated that methoxy-substituted indoles could reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism for their anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。